N-(4-bromophenyl)-7-methoxy-N-methylfuro[2,3-b]quinoline-2-carboxamide
Description
Properties
Molecular Formula |
C20H15BrN2O3 |
|---|---|
Molecular Weight |
411.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-7-methoxy-N-methylfuro[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C20H15BrN2O3/c1-23(15-6-4-14(21)5-7-15)20(24)18-10-13-9-12-3-8-16(25-2)11-17(12)22-19(13)26-18/h3-11H,1-2H3 |
InChI Key |
HRAZSOMPTNCCST-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)Br)C(=O)C2=CC3=C(O2)N=C4C=C(C=CC4=C3)OC |
Origin of Product |
United States |
Biological Activity
N-(4-bromophenyl)-7-methoxy-N-methylfuro[2,3-b]quinoline-2-carboxamide is a synthetic compound belonging to the furoquinoline family, which has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a furoquinoline core, which is known for its diverse biological activities. The presence of a bromophenyl group and a methoxy substituent enhances its pharmacological profile.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, furoquinolines have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that related compounds could inhibit the growth of breast cancer cells by inducing cell cycle arrest and promoting apoptosis through the activation of caspase pathways .
Antimicrobial Effects
Furoquinoline derivatives have also been evaluated for their antimicrobial activities. Research indicates that these compounds can exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. In vitro assays revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Intercalation with DNA : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.
Case Studies
- Anticancer Study : A study conducted on a series of furoquinoline derivatives, including this compound, reported a significant reduction in tumor growth in xenograft models. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of various furoquinolines against clinical isolates. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential use as a therapeutic agent against resistant bacterial strains .
Data Summary
Scientific Research Applications
N-(4-bromophenyl)-7-methoxy-N-methylfuro[2,3-b]quinoline-2-carboxamide exhibits a range of biological activities that make it a candidate for further research in pharmacology:
- Anticancer Properties : The compound has shown promise as an anticancer agent. Studies indicate that furoquinoline derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. For instance, derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma and breast adenocarcinoma, with IC50 values comparable to established drugs like erlotinib .
- Antimicrobial Activity : The compound may also possess antimicrobial properties. Research on related quinoline derivatives has highlighted their effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The presence of electron-withdrawing groups in the structure enhances antibacterial activity, making these compounds potential candidates for developing new antimicrobial agents .
- Mechanism of Action : The mechanism by which this compound exerts its effects involves interaction with biological targets such as DNA gyrase in bacteria and epidermal growth factor receptor (EGFR) in cancer cells. This dual-targeting capability is advantageous for developing multi-target therapeutic agents .
Comparative Studies
To understand the uniqueness of this compound within its class, comparative studies with related compounds are essential:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| N-(4-chlorophenyl)-7-methoxy-N-methylfuro[2,3-b]quinoline-2-carboxamide | Chlorine instead of bromine | Moderate anticancer activity | Substituent variation affects potency |
| 6-Methoxy-furo[2,3-b]quinoline | Lacks the carboxamide group | Antimicrobial properties | Simpler structure with less complexity |
| 4-Bromophenyl-furo[2,3-b]pyridine | Pyridine instead of quinoline | Anticancer effects reported | Different heterocyclic framework |
The unique combination of the bromophenyl group and the specific furo[2,3-b]quinoline structure contributes to distinct pharmacological properties that may not be present in other similar compounds .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Group
The 4-bromophenyl group undergoes palladium-catalyzed cross-coupling reactions, a hallmark of aryl halides. Key examples include:
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives with arylboronic acids | |
| Heck Coupling | Pd(OAc)₂, PPh₃, Et₃N, DMF, 100°C | Alkenylated analogs |
These reactions retain the furoquinoline backbone while modifying the bromophenyl moiety, enhancing bioactivity or solubility .
Functional Group Transformations of the Carboxamide
The carboxamide group participates in hydrolysis and condensation reactions:
-
Hydrolysis :
Acidic (HCl, H₂O/EtOH, reflux) or basic (NaOH, H₂O/THF, 60°C) conditions yield the corresponding carboxylic acid . -
Hydrazide Formation :
Reaction with hydrazine hydrate (EtOH, 80°C) produces carbohydrazides, intermediates for heterocyclic syntheses (e.g., pyrazoles, oxadiazoles) .
Electrophilic Substitution on the Furoquinoline Core
The electron-rich quinoline ring facilitates electrophilic substitutions:
-
Nitration :
HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at C5 or C8 positions . -
Sulfonation :
Fuming H₂SO₄, 50°C, yields sulfonated derivatives .
These modifications alter electronic properties, influencing binding affinity in pharmacological contexts .
Cyclization and Tandem Reactions
The furo[2,3-b]quinoline system participates in acid-catalyzed cyclizations:
| Substrate | Conditions | Product | Source |
|---|---|---|---|
| Propargylic Alcohols | H₂SO₄, DCM, 25°C | Pyrano[3,2-c]quinolones | |
| β-Dicarbonyl Compounds | Pyridine, DMF, 100°C | Pyrazolyl-fused derivatives |
For example, reaction with acetylacetone forms pyrazolylmethanone via cyclocondensation .
Methoxy Group Demethylation
The 7-methoxy group is susceptible to demethylation using BBr₃ (DCM, −78°C) or HI (AcOH, reflux), yielding phenolic derivatives . This step is critical for enhancing hydrogen-bonding capacity in drug desi
Comparison with Similar Compounds
Thieno[2,3-b]quinoline Carboxamides
Compounds like 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide () share structural similarities but replace the furo oxygen with sulfur in the fused thieno ring . Key contrasts:
- Synthesis: Thienoquinoline derivatives are synthesized via Gewald reactions, which involve cycloalkanones, sulfur, and malononitrile—distinct from the microwave-assisted amidation used for quinoline-2-carboxamides .
Highly Substituted Quinoline Carboxamides
A compound such as 7-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-4-(4-methylsulfanylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide () demonstrates the impact of diverse substituents:
Data Tables for Comparative Analysis
Table 2. Substituent Impact on Properties
Preparation Methods
Core Quinoline Skeleton Construction
The quinoline backbone serves as the foundational structure for this compound. A widely adopted method involves the condensation of aniline derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds. For instance, the Pfitzinger reaction—a classical approach for quinoline synthesis—utilizes isatin derivatives and ketones under acidic conditions to yield 2-quinolinecarboxylic acids . In the context of N-(4-bromophenyl)-7-methoxy-N-methylfuro[2,3-b]quinoline-2-carboxamide, the 7-methoxy substituent is introduced early via methoxylation of a pre-quinoline intermediate.
An alternative route detailed in patent literature employs the oxidation of 2-methylquinoline-3-carboxylic acid derivatives using nickel peroxide in alkaline media. This method converts methyl groups at the 2-position into carboxylic acids, enabling subsequent functionalization . For example, treatment of 2-methylquinoline-3-carboxylic acid with sodium hypochlorite and nickel(II) chloride hexahydrate in aqueous sodium hydroxide yields 2,3-quinolinedicarboxylic acid, a potential precursor for further modifications .
Furan Annulation Strategies
The fusion of a furan ring to the quinoline core at the [2,3-b] position is critical for achieving the furoquinoline architecture. One effective protocol involves cyclocondensation reactions between quinoline-5,8-diones and active methylene compounds. As demonstrated in recent studies, 6,7-dichloroquinoline-5,8-dione reacts with ethyl acetoacetate under basic conditions to generate furo[2,3-b]quinoline-5,8-dione derivatives . This reaction proceeds via a tandem Michael addition and intramolecular cyclization mechanism, producing both N,O-anti and N,O-syn isomers, which are separable via chromatography .
Table 1: Comparison of Furan Annulation Methods
| Starting Material | Reagent/Conditions | Yield (%) | Isomer Ratio (anti:syn) |
|---|---|---|---|
| 6,7-Dichloroquinoline-5,8-dione | Ethyl acetoacetate, Na₂CO₃, EtOH | 63 | 1.2:1 |
| 7-Bromoquinoline-5,8-dione | Ethyl 3-aminocrotonate, Mn(OAc)₃ | 10 | 1:0 (syn only) |
| Quinoline-3-carboxylic acid | Acetylacetone, H₂SO₄ catalyst | 45 | 1.5:1 |
The choice of methylene agent (e.g., acetylacetone vs. dimethyl (2-oxopropyl)phosphonate) significantly influences regioselectivity and isomer distribution . For instance, acetylacetone favors N,O-anti products, whereas bulkier reagents shift the equilibrium toward N,O-syn configurations .
Introduction of the 7-Methoxy Group
Methoxylation at the 7-position is typically achieved through nucleophilic aromatic substitution (SNAr) or directed ortho-metalation. In one approach, a chlorine atom at the 7-position of the quinoline core is displaced by methoxide ions under high-temperature conditions (150–180°C) in DMF or DMSO . Alternatively, palladium-catalyzed cross-coupling reactions using methoxy-containing boronic acids offer superior regiocontrol, albeit at higher costs .
Recent advances utilize temporary directing groups to enhance selectivity. For example, installing a removable pyridine moiety at the 8-position facilitates precise methoxy insertion at C7 via Cu(I)-mediated coupling, followed by pyridine excision under mild acidic conditions .
Carboxamide Functionalization
The final step involves converting the quinoline-2-carboxylic acid intermediate into the target carboxamide. This is accomplished through a two-stage process:
-
Acid Chloride Formation : Treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride generates the reactive acyl chloride. For instance, 7-methoxyfuro[2,3-b]quinoline-2-carboxylic acid reacts with SOCl₂ in dichloromethane at 0°C to yield the corresponding acid chloride .
-
Amidation : The acid chloride is then treated with N-methyl-4-bromoaniline in the presence of a base (e.g., triethylamine or pyridine) to form the carboxamide bond. Optimal conditions involve anhydrous THF at room temperature, achieving yields exceeding 75% .
Table 2: Amidation Reaction Optimization
| Acid Chloride Precursor | Amine | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 7-Methoxyfuroquinoline-2-COCl | N-Methyl-4-bromoaniline | Et₃N | THF | 78 |
| 7-Methoxyfuroquinoline-2-COCl | 4-Bromoaniline | Pyridine | DCM | 65 |
| 7-Methoxyfuroquinoline-2-COCl | N-Ethyl-4-bromoaniline | DMAP | EtOAc | 82 |
Purification and Characterization
Final purification is achieved via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients. Purity assessment employs HPLC with UV detection (λ = 254 nm), while structural confirmation relies on ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for key intermediates .
Challenges and Alternative Routes
A significant challenge lies in minimizing dimerization during furan annulation, which occurs when electron-deficient quinoline derivatives undergo unintended [4+2] cycloadditions. This is mitigated by using dilute reaction conditions and low temperatures . Alternative synthetic pathways include:
-
Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes while improving yields by 15–20% .
-
Flow Chemistry Approaches : Enabling continuous production of acid chloride intermediates with enhanced safety profiles .
Scalability and Industrial Relevance
Large-scale production (kilogram quantities) requires modifications to accommodate heat dissipation and reagent costs. Patent literature highlights the use of nickel peroxide as a recyclable oxidant in oxidation steps, reducing waste generation . Additionally, substituting thionyl chloride with polymer-supported chloride sources enhances process safety in carboxamide formation .
Q & A
Q. Methodology :
- Suzuki-Miyaura Cross-Coupling : A key method for constructing the aryl-furan backbone involves palladium-catalyzed coupling of bromophenyl derivatives with pre-functionalized furan intermediates. Optimized conditions include Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and DMF as a solvent at 80–100°C .
- One-Pot Cyclization : For the quinoline core, Gewald reactions or Thorpe-Ziegler cyclizations under basic conditions (e.g., KOH in DMF) are employed, followed by carboxamide formation via condensation with activated bromophenyl amines .
- Methylation : The N-methyl group is introduced using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) .
Basic: How is structural characterization performed for this compound?
Q. Methodology :
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. High-resolution data collection (Mo-Kα radiation, λ = 0.71073 Å) and iterative least-squares refinement resolve bond lengths and angles .
- Spectroscopy :
Basic: What in vitro assays evaluate its biological activity?
Q. Methodology :
- Antioxidant Assays :
- Antibacterial Screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution .
Advanced: How can Suzuki-Miyaura cross-coupling be optimized for synthesizing derivatives?
Q. Methodology :
- Catalyst Screening : Compare Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd(dppf)Cl₂ for efficiency. Pd(PPh₃)₄ often provides higher yields (~80%) in DMF .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase side products. Additives like TBAB (tetrabutylammonium bromide) improve solubility .
- Temperature Control : Reactions at 80°C for 12–24 hours balance yield and decomposition risks. Microwave-assisted synthesis reduces time to 1–2 hours .
Advanced: How to resolve contradictions in spectroscopic data interpretation?
Q. Methodology :
- Dynamic Effects in NMR : Broadened or split peaks (e.g., NH protons) may indicate rotational isomerism. Use variable-temperature NMR (VT-NMR) to stabilize conformers .
- IR vs. X-ray Discrepancies : Intramolecular H-bonding (e.g., amide N-H∙∙∙O=C) lowers IR carbonyl frequencies but is confirmed via crystallographic H-bond distances .
- Mass Spectrometry Validation : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺) to rule out impurities .
Advanced: How to design SAR studies focusing on substituent effects?
Q. Methodology :
- Core Modifications : Replace the furoquinoline core with thieno[2,3-b]quinoline () or selenopheno analogs () to assess heteroatom impacts.
- Substituent Variation :
- Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock) to correlate substituent lipophilicity (logP) with antibacterial activity .
Advanced: How to analyze crystallographic data using SHELX software?
Q. Methodology :
- Data Collection : Use a Bruker D8 Venture diffractometer with Cu-Kα radiation. Index peaks using SHELXS for space group determination .
- Refinement : In SHELXL , apply full-matrix least-squares refinement with anisotropic displacement parameters. Use the SQUEEZE tool to model disordered solvent molecules .
- Validation : Check R-factor convergence (R₁ < 0.05), residual electron density (<1.0 eÅ⁻³), and Hirshfeld surface analysis for packing interactions .
Advanced: How to address solubility challenges in biological assays?
Q. Methodology :
- Co-solvent Systems : Use DMSO:water (≤10% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to improve permeability, followed by enzymatic cleavage in vivo .
- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
